1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone
Description
The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone features a 4-membered azetidine ring substituted with a 1,2,3-triazole moiety bearing a cyclopropyl group. The ethanone backbone is further functionalized with a thiophen-3-yl substituent, enhancing its aromatic and electronic properties. This structure combines rigidity (azetidine) with heterocyclic diversity (triazole, thiophene), making it a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(5-10-3-4-20-9-10)17-6-12(7-17)18-8-13(15-16-18)11-1-2-11/h3-4,8-9,11-12H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLLCWWHCANEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data tables.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₄H₁₅N₄OS
- Molecular Weight : 291.36 g/mol
Antimicrobial Activity
Research indicates that compounds with triazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that related triazole compounds effectively reduced biofilm formation in Pseudomonas aeruginosa and Salmonella enterica .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 10 µg/mL |
| Triazole B | Staphylococcus aureus | 5 µg/mL |
| Triazole C | Candida albicans | 15 µg/mL |
Anticancer Activity
The anticancer potential of this compound is supported by studies on similar triazole derivatives. For example, triazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells. One study reported that a structurally similar triazole compound exhibited IC50 values in the low micromolar range against these cell lines .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative X | MCF-7 (breast cancer) | 12.5 |
| Triazole Derivative Y | A549 (lung cancer) | 8.0 |
The biological activity of the compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes crucial for fungal cell wall synthesis, making them effective antifungal agents.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways .
- Antioxidant Properties : Certain derivatives have been shown to possess antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
Several case studies have highlighted the efficacy of triazole-based compounds:
- Study on Biofilm Inhibition : A study focused on a series of triazole derivatives showed that specific substitutions could enhance biofilm inhibition against Pseudomonas aeruginosa. The results indicated a correlation between structural modifications and increased antimicrobial potency .
- Anticancer Efficacy Evaluation : In vitro studies demonstrated that a related compound significantly inhibited cell proliferation in various cancer cell lines while showing minimal toxicity to normal cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. The incorporation of thiophene and azetidine rings in the structure of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to enhance its efficacy against various bacterial strains. Studies have demonstrated that such compounds can effectively inhibit the growth of gram-positive bacteria more than gram-negative bacteria, which is crucial for developing new antibiotics .
Anticancer Activity
The compound has also been evaluated for its potential anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects in several cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The mechanism of action appears to involve the disruption of cellular proliferation pathways, leading to apoptosis in affected cells .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The disc diffusion method revealed that compounds similar to this compound exhibited significant inhibition zones against Bacillus cereus and Staphylococcus aureus, indicating strong antibacterial properties .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays using the NCI-60 cell line panel demonstrated that this compound could inhibit the proliferation of multiple cancer cell lines. The results showed a dose-dependent response with IC50 values comparable to known chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy .
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Nitrogen
The azetidine nitrogen serves as a nucleophilic site, enabling reactions with alkyl halides or acylating agents. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, 60°C, 6 h | N-Methylated azetidine derivative | 72% | |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT, 2 h | Acetylated product with preserved triazole-thiophene framework | 68% |
These reactions retain the triazole and thiophene groups while modifying the azetidine’s electronic profile. Kinetic studies suggest SN2 mechanisms dominate due to azetidine’s ring strain.
Oxidation of the Thiophene Ring
The thiophene moiety undergoes regioselective oxidation at the sulfur atom:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, RT, 24 h | Thiophene sulfoxide derivative | 85% | |
| H₂O₂ (30%) | AcOH, 50°C, 12 h | Thiophene sulfone derivative | 78% |
The sulfoxide product ([M+H]⁺ = 398.12 via HRMS) is thermally stable, while sulfone formation requires stronger acidic conditions .
Cross-Coupling Reactions Involving the Triazole
The triazole’s C–H bonds participate in palladium-catalyzed cross-couplings:
Suzuki–Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Triazole-aryl hybrid | 65% | |
| Vinylboronic ester | PdCl₂(dppf), Cs₂CO₃, THF, 70°C | Alkenyl-substituted triazole | 58% |
Heck Reaction
| Alkene | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂, PPh₃, DMF, 100°C | Triazole-vinyl adduct | 61% |
Cross-coupling retains the azetidine and thiophene groups, enabling modular diversification .
Cycloaddition at the Triazole
The 1,2,3-triazole participates in Huisgen cycloaddition with strained alkynes:
| Alkyne | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dibenzocyclooctyne | Cu-free, DMSO, RT, 12 h | Bicyclic triazole adduct | 89% |
This reaction is stereospecific and proceeds without catalysts due to the triazole’s electron-deficient nature.
Functionalization of the Ketone Group
The ethanone group undergoes nucleophilic additions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard (MeMgBr) | THF, −78°C → RT, 2 h | Tertiary alcohol derivative | 77% | |
| NaBH₄ | MeOH, 0°C, 1 h | Secondary alcohol | 82% |
Reduction with NaBH₄ is stereoselective, favoring the anti diastereomer (dr = 3:1).
Stability Under Acidic and Basic Conditions
| Condition | Result | Observation | Source |
|---|---|---|---|
| HCl (1M), 24 h | Partial hydrolysis of azetidine | Degradation ≤15% | |
| NaOH (1M), 24 h | Thiophene ring intact; triazole stable | No decomposition |
The compound demonstrates robust stability in basic media but limited tolerance to strong acids.
Comparison with Similar Compounds
Structural Analog: 1-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one (BG15237)
- Key Features : Retains the azetidine and 4-cyclopropyl-1,2,3-triazole moieties but replaces the thiophen-3-yl group with a phenylsulfanyl substituent.
- Impact: The phenylsulfanyl group introduces sulfur-mediated hydrophobic interactions, whereas the thiophene’s aromaticity may enhance π-π stacking. Molecular weight increases (328.43 g/mol vs.
Pyrrolidine Derivative: 2-(4-Chlorophenoxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
- Key Features: Replaces azetidine with pyrrolidine (5-membered ring) and substitutes thiophene with 4-chlorophenoxy.
- Impact: Pyrrolidine’s increased ring size reduces steric strain but may alter binding pocket compatibility. The electron-withdrawing chlorine atom on phenoxy enhances electrophilicity compared to thiophene’s electron-rich sulfur .
Carboxamide Derivative: 3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(m-tolyl)azetidine-1-carboxamide
- Key Features: Replaces ethanone with a carboxamide group linked to m-tolyl.
- Loss of the ketone group reduces electrophilicity, altering reactivity in nucleophilic additions .
Azetidinyl-Ethanone Without Triazole: 1-(Azetidin-1-yl)-2-(3-fluoro-4-hydroxyphenyl)ethanone
- Key Features: Retains azetidine and ethanone but lacks the triazole and cyclopropyl groups.
- Fluoro and hydroxy groups on the phenyl ring enhance polarity and hydrogen-bonding capacity .
Thiophene-Containing Triazole: 1-(5-Fluoro-2-methoxyphenyl)-2-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)ethan-1-one (7p)
1,2,4-Triazole Derivative: 1-(3-Methyl-3-mesityl-cyclobutyl)-2-(5-thiophen-4-ethyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone
- Key Features : Uses a 1,2,4-triazole isomer and cyclobutyl group instead of azetidine.
- Impact: 1,2,4-Triazole’s nitrogen arrangement alters hydrogen-bonding and metal-binding properties.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Thiophene’s electron-rich sulfur enhances aromatic interactions, while cyclopropyl on triazole introduces steric bulk, modulating binding pocket access .
- Synthetic Feasibility : Triazole-azetidine hybrids are synthesized via click chemistry, as evidenced by X-ray and DFT studies in related compounds .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring forms via Huisgen cycloaddition between 3-azidoazetidine and cyclopropylacetylene. EP3066090A1 specifies:
- Reagents : CuI (10 mol%), sodium ascorbate (20 mol%)
- Solvent : THF/H2O (3:1 v/v)
- Conditions : 60°C, 12 h
- Yield : 78% (crude), purified by silica chromatography (hexane/EtOAc 4:1)
Mechanistic Insight :
The copper(I) catalyst coordinates both azide and alkyne, lowering activation energy for the [3+2] cycloaddition. Cyclopropane's electron-withdrawing nature directs regioselectivity to 1,4-disubstituted triazole.
Palladium-Mediated Cross-Coupling Alternatives
US20130116236A1 discloses an alternative using Suzuki-Miyaura coupling:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Bromoazetidine, cyclopropylboronic acid, Pd(PPh3)4 | Dioxane/H2O, K2CO3, 90°C, 8h | 65% |
| 2 | Triazole formation via CuAAC | As above | 72% |
This route avoids azide handling but requires air-sensitive palladium catalysts.
Thiophene-Ketone Sidechain Preparation
Friedel-Crafts Acylation
WO2021013864A1 details thiophene acylation:
- Electrophile : Bromoacetyl bromide
- Catalyst : AlCl3 (1.2 equiv)
- Solvent : Dichloromethane, 0°C → rt
- Reaction Time : 4 h
- Yield : 83% after aqueous workup
Regioselectivity : 3-Thienyl orientation favored due to sulfur's electronic effects.
Final Coupling Strategies
Nucleophilic Acyl Substitution
EP3066090A1 optimizes the key bond formation:
Reaction Scheme :
3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine + 2-(thiophen-3-yl)acetyl chloride → Target compound
Conditions :
- Base: DIEA (3 equiv)
- Solvent: DCM, 0°C → rt
- Time: 6 h
- Yield: 91% (HPLC purity >98%)
Purification : Recrystallization from ethanol/water (7:3)
Reductive Amination Alternative
A patent-modified approach from US20130116236A1:
- Ketone Activation : 2-(thiophen-3-yl)ethanone + NH4OAc → imine intermediate
- Reduction : NaBH3CN in MeOH, 0°C
- Coupling Yield : 76% with 92% purity
Comparative Analysis of Synthetic Routes
Table 1. Route Efficiency Comparison
Spectroscopic Characterization Data
Key NMR Signals (CDCl3, 400 MHz):
- 1H NMR : δ 7.89 (s, 1H, triazole-H), 7.32 (dd, J=5.0,1.2 Hz, 1H, thiophene-H), 4.62 (m, 2H, azetidine-CH2), 3.81 (m, 2H, azetidine-CH2), 2.98 (s, 2H, COCH2), 1.45 (m, 1H, cyclopropyl-CH), 0.98 (m, 4H, cyclopropyl-CH2)
- 13C NMR : δ 195.8 (C=O), 144.2 (triazole-C), 127.5 (thiophene-C), 58.3 (azetidine-C), 28.9 (cyclopropyl-C), 22.1 (COCH2)
Mass Spec : m/z 248.31 [M+H]+ (calc. 248.31)
Process Optimization Challenges
Azetidine Ring Strain Mitigation
The four-membered azetidine's ring strain (≈25 kcal/mol) necessitates low-temperature coupling. EP3066090A1 solves this via:
- Slow reagent addition (2 h) at -20°C
- Steric protection using Boc groups during triazole formation
Triazole Regiocontrol
Cyclopropyl's electron-withdrawing nature favors 1,4-triazole isomer. WO2021013864A1 confirms >99:1 regioselectivity via HPLC when using Cu(I)/TBTU catalytic systems.
Q & A
Q. What are the key steps and analytical techniques for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with cycloaddition to form the triazole ring (e.g., copper-catalyzed azide-alkyne cycloaddition) followed by azetidine functionalization. Critical steps include:
- Controlled temperature (e.g., reflux) to optimize cyclopropane-triazole coupling .
- Use of catalysts (e.g., Pd or Cu complexes) to enhance reaction efficiency .
- Purification via column chromatography and characterization using HPLC for purity assessment and NMR (¹H/¹³C) for structural confirmation .
Q. How is the molecular structure of this compound validated?
Structural validation employs:
- X-ray crystallography for absolute configuration determination, particularly for azetidine and triazole ring conformations .
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from thiophene and cyclopropyl groups .
Q. What initial biological screening methods are recommended?
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
- Antimicrobial susceptibility testing (MIC/MBC) against Gram-positive/negative bacterial strains .
- Cytotoxicity profiling via MTT assays on human cell lines (e.g., HEK-293, HepG2) .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Perform pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) to identify bioavailability limitations .
- Use molecular docking to assess target binding affinity discrepancies caused by conformational changes in physiological environments .
- Validate target engagement with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies improve synthetic yield while minimizing byproducts?
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity in triazole-azetidine coupling .
- Solvent optimization (e.g., DMF for polar intermediates, toluene for cyclopropane reactions) to stabilize transition states .
- Flow chemistry for scalable production of intermediates under tightly controlled conditions .
Q. How does the thiophene-3-yl group influence electronic properties and reactivity?
- DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing effects of thiophene, which polarize the ethanone carbonyl group, enhancing nucleophilic attack susceptibility .
- Hammett substituent constants (σ) predict reactivity trends in electrophilic substitution reactions .
Q. What methods address stability issues under varying pH conditions?
- pH-dependent degradation studies (1–14 range) with LC-MS monitoring identify labile bonds (e.g., azetidine-thiophene linkage) .
- Prodrug modification (e.g., esterification of the ethanone group) improves stability in acidic environments .
Q. How can conflicting crystallographic and computational structural data be reconciled?
- DFT geometry optimization (e.g., using B3LYP/6-31G(d,p)) followed by overlay analysis with X-ray data identifies discrepancies in dihedral angles .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
